![molecular formula C7H6BrN3 B1380602 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1638761-56-4](/img/structure/B1380602.png)
5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
“5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine” is a chemical compound with the molecular formula C7H6BrN3 . It is a solid substance . This compound is used in the development of a series of 7H-pyrrolo[2,3-d]pyrimidine derivatives as PAK4 inhibitors .
Synthesis Analysis
The synthesis of 7H-pyrrolo[2,3-d]pyrimidine derivatives, including “5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine”, has been reported in various studies . For instance, one study developed a series of these derivatives as PAK4 inhibitors . Another study synthesized a series of pyrrolo[2,3-d]pyrimidine derivatives containing a 1,8-naphthyridine-4-one fragment .
Molecular Structure Analysis
The molecular structure of “5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine” is characterized by the presence of a pyrrolo[2,3-d]pyrimidine core, which is substituted at the 5-position with a bromine atom and at the 7-position with a methyl group .
Chemical Reactions Analysis
The chemical reactions involving “5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine” have been studied in the context of its use as a building block in the synthesis of more complex molecules . For example, it has been used in the development of a series of 7H-pyrrolo[2,3-d]pyrimidine derivatives as PAK4 inhibitors .
Physical And Chemical Properties Analysis
“5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine” is a solid substance . It has a molecular weight of 212.05 g/mol . The InChI code for this compound is 1S/C7H6BrN3/c1-11-3-6(8)5-2-9-4-10-7(5)11/h2-4H,1H3 .
Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of “5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine”, focusing on unique applications:
Anticancer Properties
“5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine” has been investigated for its potential anticancer properties. Studies have shown that derivatives of this compound can induce cell cycle arrest and apoptosis in HepG2 cells, which are a type of liver cancer cell. This is accompanied by an increase in proapoptotic proteins like caspase-3 and Bax, and a decrease in Bcl-2 activity .
Kinase Inhibition
The compound has also been studied for its ability to inhibit kinases, which are enzymes that play a crucial role in the signaling pathways of cells. Inhibiting specific kinases can be a strategy for treating diseases such as cancer. For example, compound ® - 6c, which is based on the structure of “5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine”, exhibited an IC50 value of 8.5 nM against JAK1 with significant selectivity over JAK2 .
Cyclin-Dependent Kinase Inhibitors
Another application is in the design of cyclin-dependent kinase inhibitors (CDKIs), which are used in targeted therapy for cancers like metastatic breast cancer. Derivatives featuring the pyrrolo[2,3-d]pyrimidine moiety have been evaluated for their anti-breast-cancer activity .
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the janus kinase 1 (jak1) enzyme .
Mode of Action
It is known that jak1 inhibitors prevent the activation of the jak-stat signaling pathway, which plays a crucial role in the immune response and cell growth .
Biochemical Pathways
The compound likely affects the JAK-STAT signaling pathway, given its potential role as a JAK1 inhibitor . This pathway is involved in various biological processes, including cell proliferation, differentiation, cell migration, and apoptosis.
Pharmacokinetics
The compound’s bioavailability could be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
Inhibition of the jak-stat pathway can lead to reduced inflammation and immune response, and can potentially halt the growth of certain types of cancer cells .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. For instance, the compound is recommended to be stored in a dry environment at 2-8°C .
Future Directions
The future directions for the research on “5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine” and its derivatives include their potential use in the treatment of diseases such as Parkinson’s disease . Further studies are needed to optimize their properties and evaluate their efficacy and safety in preclinical and clinical settings .
properties
IUPAC Name |
5-bromo-7-methylpyrrolo[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-11-3-6(8)5-2-9-4-10-7(5)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMVPJVZSROLKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CN=CN=C21)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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